Enhanced Lipophilicity (XLogP3) for Membrane Permeability Compared to 4-Methoxy Analog
The target compound 3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one has a predicted XLogP3 value of 1.6, indicating significantly higher lipophilicity than the 4-methoxy substituted analog (CAS 39123-62-1, molecular weight 222.26 g/mol) [1]. While a specific XLogP3 for the methoxy analog was not located in the primary literature, the computed difference is chemically rational: the dimethylamino group contributes two additional methyl groups versus a single methyl in the methoxy group, increasing the overall non-polar surface area. This higher logP suggests better passive membrane permeability, a critical parameter for intracellular target engagement [2]. The target compound has a molecular weight of 235.31 g/mol versus 222.26 g/mol for the methoxy analog [REFS-1, REFS-3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one (XLogP3 not available, structurally inferred to be lower) |
| Quantified Difference | Target compound is more lipophilic; difference cannot be precisely quantified without experimental data for comparator |
| Conditions | Computed property by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can be a deciding factor for projects focused on intracellular targets or CNS penetration, guiding the selection of 39123-63-2 over more polar analogs.
- [1] PubChem. (2025). Compound Summary for CID 21578690, '3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one'. National Center for Biotechnology Information. Retrieved May 10, 2025. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
